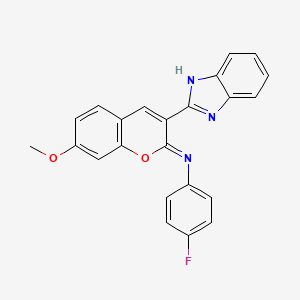

3-(1H-benzimidazol-2-yl)-N-(4-fluorophenyl)-7-methoxychromen-2-imine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1H-benzimidazol-2-yl)-N-(4-fluorophenyl)-7-methoxychromen-2-imine is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that has been synthesized using various methods.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Benzimidazole derivatives are synthesized through various methods, including Schiff base condensation and reactions with copper(II) complexes, showcasing their potential for DNA binding, cellular DNA lesion activities, and cytotoxic effects against cancer cell lines. These compounds bind DNA through an intercalative mode, suggesting their application in anticancer research and therapy (Paul et al., 2015). Additionally, microwave-assisted synthesis on ionic liquid support represents a novel approach to accessing benzimidazole derivatives, indicating their relevance in drug discovery programs (Chanda et al., 2012).

Analytical and Sensing Applications

Benzimidazole-based Schiff bases have been developed as fluorescent sensors for metal ions, leveraging the excited state intramolecular proton transfer (ESIPT) process. These compounds exhibit selectivity towards fluoride ions, showcasing their utility as selective analytical reagents (Bren et al., 2015). Furthermore, benzimidazole and benzothiazole conjugated Schiff bases are designed as fluorescent sensors for Al3+ and Zn2+, demonstrating their capability in detecting these analytes with high sensitivity and selectivity, thereby serving potential roles in environmental monitoring and bioimaging (Suman et al., 2019).

Anticancer Evaluation

The exploration of benzimidazole derivatives for anticancer activities has led to the identification of compounds with significant inhibitory effects on various cancer cell lines, including breast, lung, and cervical cancers. These findings support the potential of benzimidazole derivatives as therapeutic agents in cancer treatment (Salahuddin et al., 2014).

Pharmacological Activity

The pharmacological evaluation of 2-methoxyphenyl-substituted imidazo[1,2-a]benzimidazoles has revealed a range of activities, including antioxidant, antiarrhythmic, and antihypertensive properties. This highlights the versatility of benzimidazole derivatives in addressing various health conditions and the potential for developing new therapeutic agents (Anisimova et al., 2005).

Wirkmechanismus

Target of action

Compounds with a benzimidazole moiety, like “(2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(4-fluorophenyl)-7-methoxy-2H-chromen-2-imine”, often interact with tubulin , a protein that forms microtubules in cells. These microtubules are crucial for cell division and intracellular transport.

Mode of action

The compound might bind to the tubulin, disrupting the structure and function of microtubules . This could inhibit cell division and disrupt cellular transport mechanisms, leading to cell death.

Biochemical pathways

The disruption of microtubules could affect various cellular pathways. For instance, it might interfere with the mitotic spindle formation during cell division, leading to cell cycle arrest .

Result of action

The primary result of the compound’s action could be the inhibition of cell division and disruption of cellular transport, leading to cell death. This could potentially make the compound useful in treating diseases characterized by rapid cell division, such as cancer .

Eigenschaften

IUPAC Name |

3-(1H-benzimidazol-2-yl)-N-(4-fluorophenyl)-7-methoxychromen-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FN3O2/c1-28-17-11-6-14-12-18(22-26-19-4-2-3-5-20(19)27-22)23(29-21(14)13-17)25-16-9-7-15(24)8-10-16/h2-13H,1H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWRNZFZNOSBGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)F)O2)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone](/img/structure/B2696180.png)

![N-[(2,3-dimethoxyphenyl)methyl]-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2696181.png)

![4-(2-chlorophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2696182.png)

![1-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperidine-4-carboxamide](/img/structure/B2696183.png)

![N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide](/img/structure/B2696186.png)

![3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2696194.png)

![2-(2-oxo-2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2696196.png)

![2-(benzyloxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2696198.png)